molecular formula C10H13NO4 B1346159 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid CAS No. 5442-91-1

4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Cat. No. B1346159
CAS RN: 5442-91-1
M. Wt: 211.21 g/mol
InChI Key: DXKYHAPIBYYLJR-UHFFFAOYSA-N
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Description

Organic compounds like this are usually described by their molecular formula, structure, and functional groups. They might also have specific names according to IUPAC nomenclature .


Synthesis Analysis

The synthesis of complex organic compounds usually involves multiple steps, each requiring specific reagents and conditions. The yield, purity, and stereochemistry of each step are important factors in the overall synthesis .


Molecular Structure Analysis

Techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography are often used to determine the molecular structure of organic compounds .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for each reaction .


Physical And Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, and reactivity. Computational chemistry might also be used to predict properties .

Scientific Research Applications

Crystal Structure Analysis

4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid and its derivatives have been studied for their crystal structures, which are crucial for understanding their chemical properties and potential applications. For example, Silva et al. (2006) explored the crystal structure of a closely related compound, 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, using X-ray diffraction. They found that the molecules form dimers linked by hydrogen bonds, with the pyrrolic ring being almost planar and exhibiting specific intermolecular interactions (Silva, M. R., Beja, A., Paixão, J. A., Justino, L. L. G., & Sobral, A. J., 2006).

Hydrogen-bonding Patterns

The hydrogen-bonding patterns in derivatives of 2,4-dimethylpyrrole, including compounds similar to 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, were studied by Senge and Smith (2005). They found that these compounds form hydrogen-bonded dimers, which is significant for their chemical reactivity and potential applications in synthesis (Senge, M., & Smith, K. M., 2005).

Reactivity with Hydrazines

Mikhed’kina et al. (2009) explored the reaction of a related compound, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, with hydrazines. They discovered conditions for selective formation of pyrazoles, demonstrating the compound's reactivity and potential for synthesizing various heterocyclic compounds (Mikhed’kina, E. I., Bylina, O. S., Mel’nik, I. I., & Kozhich, D. T., 2009).

Synthesis of Novel Compounds

Research has also focused on the synthesis of new compounds utilizing derivatives of 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid. Singh and Baqi (2003) synthesized novel pyrroles and dipyrrylmethane of biosynthetic importance using ethyl 4-ethoxycarbonylmethyl-3,5-dimethylpyrrole-2-carboxylate. This highlights the compound's utility in synthesizing biologically significant molecules (Singh, V., & Baqi, A., 2003).

Safety And Hazards

Material safety data sheets (MSDS) provide information on handling, storage, and hazards. This compound, like many others, should be handled with appropriate safety precautions .

properties

IUPAC Name

4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-4-15-10(14)7-5(2)8(9(12)13)11-6(7)3/h11H,4H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKYHAPIBYYLJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279620
Record name 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

CAS RN

5442-91-1
Record name 5442-91-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester 6b (5.34 g, 20 mmol) was dissolved in trifluoroacetic acid (7.4 mL, 100 mmol) and the mixture was stirred for 2 hours. The reaction was monitored by TLC until the disappearance of the starting materials. Then 40 mL of water was added. The mixture was filtered and the filter cake was washed with dichloromethane and dried to obtain the title compound 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 4-ethyl ester 6c (3.65 g, yield 86.5%) as a pink solid.
Quantity
7.4 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 23,9 g (0.1 mol) of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate in 300 ml of hot ethanol was added a solution of 14 g (0.25 mol) of potassium hydroxide in 350 ml of water. The solution was boiled and the ethanol was allowed to evaporate. After 1.5 hours, the volume was reduced by 350 ml then cooled, filtered, and acidified with 2 N hydrochloric acid. A precipitate formed which was collected, washed with water, and dried to give 19 g of 3,5-dimethyl-4-ethoxycarbonyl-1H-pyrrolecarboxylic acid. This acid was disolved in quinoline, 5 g of powdered copper was added, and the mixture heated to 200° C. during which time carbon dioxide was released. The residue was distilled (0.1 mm/120°-140° C.) and the distillate recrystallized (ethyl ether/pentane) to give the title compound, m.p. 74°-76° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
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4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
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4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
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4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 6
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4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Citations

For This Compound
4
Citations
M HUBLIKAR, P DIXIT, V KADU, S SHIRAME… - …, 2019 - researchgate.net
Results: The structures of the synthesized compounds were characterized by infrared, 1H nuclear magnetic resonance, and mass spectroscopy. The antimicrobial activity data revealed …
Number of citations: 6 www.researchgate.net
G Meng, C Liu, S Qin, M Dong, X Wei, M Zheng… - Research on Chemical …, 2015 - Springer
To search for an economical and convenient synthesis of sunitinib and its malate salt, optimization of a scalable synthetic route was explored by designing a standard experimental …
Number of citations: 20 link.springer.com
G Meng, M Zheng, M Wang, J Tong, W Ge… - European journal of …, 2016 - Elsevier
A new series of 2-substituted imino-3-substituted-5- heteroarylidene-1,3-thiazolidine-4-ones as the potent bidentate PTP1B inhibitors were designed and synthesized in this paper. All of …
Number of citations: 33 www.sciencedirect.com
G Menga, M Zhenga, M Wanga, J Tonga, W Gea… - 2016
Number of citations: 0

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